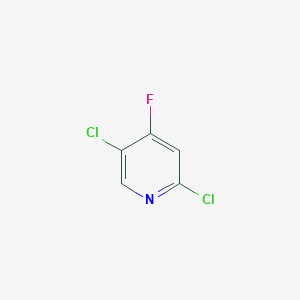
4-methylcyclohexane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylcyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO. It is a derivative of cyclohexane, where a methyl group is attached to the fourth carbon and a carbonyl chloride group is attached to the first carbon. This compound is used in various chemical synthesis processes due to its reactive carbonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylcyclohexane-1-carbonyl chloride can be synthesized through the reaction of 4-methylcyclohexanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where 4-methylcyclohexanecarboxylic acid is treated with thionyl chloride or phosphorus trichloride (PCl3) under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion of the acid to the acyl chloride, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-methylcyclohexanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.
Water: Hydrolyzes the compound to the corresponding carboxylic acid.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acid: Formed from hydrolysis.
Scientific Research Applications
4-Methylcyclohexane-1-carbonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: Used in the preparation of polymers and resins due to its reactive carbonyl chloride group.
Biological Studies: Employed in the synthesis of biologically active molecules for research in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-methylcyclohexane-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Cyclohexanecarbonyl Chloride: Similar structure but lacks the methyl group at the fourth carbon.
4-Methylcyclohexanecarboxylic Acid: The precursor to 4-methylcyclohexane-1-carbonyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the methyl group at the fourth carbon influences its steric and electronic properties, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
58752-86-6 |
|---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



